proteinase inhibitor ATI
Description
Properties
CAS No. |
167821-94-5 |
|---|---|
Molecular Formula |
C9H14N2O4 |
Synonyms |
proteinase inhibitor ATI |
Origin of Product |
United States |
Classification and Diversity of Proteinase Inhibitor Ati
Major Families and Types of ATI
Cereal Alpha-Amylase/Trypsin Inhibitors (ATIs)
Cereal Alpha-Amylase/Trypsin Inhibitors (ATIs) are a prominent group of proteins found in the seeds of cereals such as wheat, barley, rye, maize, millet, and rice, where they constitute the most abundant proteins in the water-soluble (albumin) fraction. fishersci.sefishersci.sefishersci.caciteab.com These inhibitors play a crucial role in plant defense by inhibiting the activities of α-amylases from insects and mites, as well as trypsins, thereby protecting against pests and pathogens. fishersci.sefishersci.sefishersci.cawikipedia.orgwikipedia.org
Structurally, cereal ATIs are relatively small proteins, typically ranging from 10 to 16 kDa in molecular weight. fishersci.ca For instance, wheat ATI monomers have a molecular weight of approximately 12 kDa. fishersci.se These proteins contain 10 conserved cysteine residues that form intramolecular disulfide bonds, which are crucial for their compact structure and biological activity. fishersci.sefishersci.caereztech.com Many cereal ATIs are bifunctional, capable of inhibiting both amylase and protease activities. fishersci.caereztech.comnih.gov They are generally resistant to degradation by gastrointestinal proteases and heat. fishersci.se
Cereal ATIs are classified into different forms based on their aggregation states:
Monomeric inhibitors: These include forms like the 0.14 and 0.28 inhibitors. fishersci.sewikipedia.orgwikipedia.orguni.lu The 0.14 inhibitor, for example, is a water-soluble monomeric amylase inhibitor protein isolated from wheat flour that is inactive against animal amylases. wikipedia.org
Homodimeric inhibitors: Examples include the 0.19 and 0.53 inhibitors, composed of two associated protein subunits. fishersci.sefishersci.sewikipedia.orguni.lu
Heterotetrameric inhibitors: These are also known as CM proteins (soluble in chloroform:methanol mixtures) and include subunits such as CM1, CM2, CM3, CM16, and CM17. fishersci.sefishersci.sewikipedia.org The ATI tetramer typically has a molecular weight of 60 kDa. fishersci.se
The content and composition of ATIs can vary significantly depending on the cereal species and cultivar. fishersci.cafishersci.be
| ATI Form (Wheat) | Representative Isoforms | Molecular Weight (Approx.) [kDa] | Subunit Composition | Primary Function |
| Monomeric | 0.14, 0.28 | 12 | Single subunit | Insect α-amylase inhibition wikipedia.org |
| Dimeric | 0.19, 0.53 | 24 | Two subunits | Insect/mammalian α-amylase inhibition fishersci.senih.gov |
| Tetrameric (CM proteins) | CM1, CM2, CM3, CM16, CM17 | 60 | Four subunits | Insect α-amylase inhibition fishersci.senih.gov |
Bowman-Birk Type Inhibitors (e.g., Alfalfa Trypsin Inhibitors)
Bowman-Birk protease inhibitors (BBIs) constitute a family of eukaryotic proteinase inhibitors, classified under MEROPS inhibitor family I12, clan IF. fishersci.atebi.ac.uk They are primarily known for inhibiting serine peptidases of the S1 family, though they can also inhibit S3 peptidases. fishersci.atebi.ac.uk
A defining feature of BBIs is their duplicated structure, generally possessing two distinct inhibitory sites that allow for independent and simultaneous inhibition of two serine proteases with different specificities. fishersci.atnih.govnih.gov These inhibitors are characterized by a rigid, compact structure and remarkable stability across extreme pH and temperature conditions. nih.gov Their inhibitory mechanism involves an exposed surface loop that adopts a canonical proteinase inhibitory conformation, which is a disulfide-linked, short beta-sheet region. fishersci.at Most BBIs contain typically seven disulfide bridges, contributing to their highly cross-linked and stable structure. nih.govwikipedia.org
BBIs are predominantly found in plants, particularly abundant in the seeds of legumes, and also present in cereal grains. fishersci.atnih.govcenmed.com In dicotyledonous plants, BBIs typically have a low molecular weight (between 6 and 9 kDa) and possess the characteristic 'double-headed' structure. nih.gov
Alfalfa Trypsin Inhibitors serve as an example within this family. A wound-induced trypsin inhibitor isolated from alfalfa leaves has been characterized with a molecular weight of approximately 7500 Da. americanelements.com This inhibitor is specific for trypsin, exhibiting a very low inhibition constant (Ki) of 1 x 10^-10 M. americanelements.com Analysis has revealed the presence of four isoinhibitor species, which, despite minor amino acid differences, show identical immunological and inhibitory properties. americanelements.com Notably, some alfalfa trypsin inhibitors, such as Msti-94 and Msti-16, are identified as Kunitz-type inhibitors, which are distinct from Bowman-Birk inhibitors but also play a role in plant defense against pests like aphids by acting as stomach poisons. nih.govnih.gov Research indicates that alfalfa seed trypsin inhibitors are not bifunctional, primarily reducing trypsin activity with little effect on chymotrypsin (B1334515) or α-amylase. fishersci.co.uk
Kazal-type Inhibitors (e.g., Ascidian Trypsin Inhibitor)
Kazal-type inhibitors represent another significant family of serine protease inhibitors. guidetopharmacology.org An example is the Ascidian Trypsin Inhibitor (ATI), first isolated from the hemolymph of the solitary ascidian Halocynthia roretzi. guidetopharmacology.orgthermofisher.com
Ascidian ATI demonstrates strong inhibitory activity against mammalian trypsin and plasmin, as well as ascidian acrosin. guidetopharmacology.org This inhibitor is believed to function in the ascidian's defense mechanism by inhibiting trypsin-like proteases released from hemocytes during phagocytosis. guidetopharmacology.org Structurally, ascidian ATI is a small molecule composed of 55 amino acid residues and contains four disulfide bridges. guidetopharmacology.orgakrivisbio.com Its reactive site for trypsin is the Lys16-Met17 bond, and experimental evidence suggests that cleavage and resynthesis of this bond are central to its inhibitory mechanism. guidetopharmacology.orgmetabolomicsworkbench.org
Despite not showing extensive sequence homology to other protease inhibitors, ascidian ATI's secondary and tertiary structures are very similar to those of established Kazal-type inhibitors, such as Japanese quail ovomucoid third domain (OMJPQ3) and leech-derived tryptase inhibitor form C (LDTI-C). guidetopharmacology.orgakrivisbio.com Based on these structural resemblances, ascidian ATI has been tentatively classified into the Kazal-type inhibitor family. guidetopharmacology.org The Kazal-type inhibitor family itself is further divided into "classical" and "nonclassical" subgroups. guidetopharmacology.org
Isoform Heterogeneity and Subunit Composition
Proteinase Inhibitor ATIs display considerable isoform heterogeneity, meaning they exist in multiple forms within a single species, each potentially possessing distinct biological properties. fishersci.seciteab.com These isoforms can vary in their inhibitory activities against different amylases and proteases. fishersci.senih.gov The total amount and composition of these isoforms can differ significantly between various types and cultivars of wheat, including ancient and modern varieties. fishersci.seciteab.comfishersci.be
ATIs are broadly categorized into monomeric, dimeric, and tetrameric forms based on their aggregation state and molecular weight. fishersci.sefishersci.sewikipedia.orguni.lu In wheat, common ATI isoforms include the 0.19, 0.28, and 0.53 inhibitors (monomeric and dimeric forms), and the CM proteins (CM1, CM2, CM3, CM16, CM17), which are heterotetrameric. fishersci.sefishersci.sewikipedia.orgfishersci.be For example, the 0.28 inhibitor is typically monomeric with a molecular weight of 12 kDa, while the 0.19 and 0.53 inhibitors are homodimeric with a molecular weight of 24 kDa. fishersci.se The heterotetrameric CM proteins typically have a molecular weight of 60 kDa and are often the most prevalent ATI species. fishersci.se
The ploidy level of wheat species also influences the presence and composition of ATI isoforms; for instance, isoforms like 0.19, CM1, and CM17 are primarily found in hexaploid wheats, while CM2, CM3, and CM16 are more abundant in tetraploid wheats. fishersci.se The compact, highly disulfide-linked secondary structure of ATIs is essential for their biological activity, and reduction of these disulfide bonds can significantly decrease their bioactivity. fishersci.se Phylogenetic analysis based on amino acid sequences indicates that monomeric and dimeric forms of ATIs tend to cluster together, with tetrameric subunits and trypsin inhibitors forming separate clusters. wikipedia.org Analyzing this heterogeneity can be challenging due to overlapping peptide sequences among variants and isoforms. fishersci.bewikipedia.org
Distribution Across Biological Kingdoms
Proteinase Inhibitor ATIs are widely distributed throughout the plant kingdom, often found in high concentrations in tissues that serve as significant food sources, such as seeds and tubers. nih.govcenmed.comciteab.com In plants, ATIs function as a crucial component of their defense systems against herbivores and pathogens. fishersci.sefishersci.cawikipedia.orgwikipedia.orgcenmed.comciteab.comnih.gov They achieve this by inhibiting the digestive enzymes of insects and microbes, thereby disrupting their metabolism and development. wikipedia.orgnih.gov Examples include their presence in:
Cereals: Wheat, barley, rye, maize, millet, and rice. fishersci.sefishersci.caciteab.com
Legumes: Such as soybean, alfalfa, common bean, and lentil. nih.govcenmed.comnih.govciteab.com
Beyond the plant kingdom, ATIs are also found in marine organisms. A notable example is the Ascidian Trypsin Inhibitor (ATI) isolated from the hemolymph of the solitary ascidian Halocynthia roretzi. guidetopharmacology.orgthermofisher.com In this marine invertebrate, ATI plays a role in the defense mechanism by inhibiting trypsin-like proteases that are released from hemocytes during phagocytosis. guidetopharmacology.org Generally, protease inhibitors are found across plants, animals, and microorganisms, highlighting their fundamental biological importance in diverse physiological processes and defense strategies. citeab.comnih.gov
Molecular Structure and Functional Domains of Proteinase Inhibitor Ati
Primary Sequence Characteristics and Conserved Motifs
Alpha-1-antitrypsin is a single-domain protein composed of 394 amino acid residues in its mature form mdpi.comatsjournals.orgmdpi.comfrontiersin.org. It is encoded in humans by the SERPINA1 gene wikipedia.orgmdpi.commdpi.comfrontiersin.org. As a glycoprotein, AAT features three carbohydrate side chains, which are N-linked to asparagine residues at positions Asn46, Asn83, and Asn247 mdpi.commdpi.com. These glycosylations can influence the protein's plasma half-life and stability mdpi.com.
AAT is a quintessential member of the serpin (serine proteinase inhibitor) superfamily wikipedia.orgmdpi.comatsjournals.orgpnas.orgnih.gov. This superfamily is defined by a shared tertiary structure and a sequence homology of over 30% with AAT nih.gov. A defining characteristic of AAT's primary sequence is its exposed Reactive Center Loop (RCL) , which protrudes from the main body of the molecule atsjournals.orgpnas.org. The RCL contains the critical scissile bond, which is the cleavage site targeted by proteinases atsjournals.org. In human AAT, the P1-P1' residues within this loop are methionine (Met358) and serine (Ser359), acting as a "bait" for enzymes like neutrophil elastase mdpi.comnih.gov. The region spanning residues 344 to 369 constitutes a conserved serpin domain, where specific variants like H358R have been identified to potentially impact protein function frontiersin.org.
Secondary and Tertiary Structural Elements (e.g., Alpha-helices, Beta-sheets)
The three-dimensional structure of Alpha-1-antitrypsin is characterized by a sophisticated arrangement of secondary structural elements. It folds into three distinct β-sheets (designated A, B, and C) and nine α-helices (labeled A through I), which collectively form the protein's scaffold atsjournals.orgmdpi.compnas.org. Approximately 60% of AAT's structure comprises α-helices, while around 20% consists of β-sheets mdpi.com.
A notable aspect of AAT's native fold is its metastable nature, meaning it does not represent the lowest energy or most stable conformation its amino acid sequence could adopt atsjournals.orgpnas.org. In this metastable state, the Reactive Center Loop (RCL), specifically residues 345–360, remains exposed to the solvent as a flexible loop atsjournals.orgpnas.org. This structural flexibility is crucial for its inhibitory mechanism. Upon interaction with its target proteinase, the RCL undergoes a dramatic conformational change: it inserts as the fourth strand into β-sheet A, effectively trapping the bound protease atsjournals.orgpnas.orgnih.gov. This insertion transition stabilizes the AAT molecule and inactivates the protease atsjournals.orgpnas.orgnih.gov. This unique "molecular mousetrap" mechanism allows AAT to irreversibly inhibit its target enzymes frontiersin.orgnih.gov. Mutations in AAT can lead to alterations in its secondary and tertiary structures, impacting stability and potentially causing misfolding and polymerization wikipedia.orgfrontiersin.orgpnas.orgresearchgate.net. For instance, certain missense variants like S77F and L278P have been observed to subtly modify the dimensions of secondary structural elements, including beta pleated sheets and loops researchgate.net.
Identification of Reactive Sites and Binding Loops
The inhibitory function of Alpha-1-antitrypsin is critically dependent on its Reactive Center Loop (RCL) , an exposed and flexible structural element atsjournals.orgmdpi.compnas.orgnih.gov. This loop serves as the primary recognition and binding site for target proteinases.
The RCL contains a specific "scissile bond" that mimics a substrate for the target enzyme atsjournals.org. For human AAT, the key residues in this scissile bond are Met358 (P1) and Ser359 (P1') mdpi.comnih.gov. The interaction between AAT and its target protease (e.g., neutrophil elastase) is characterized by a substrate-like mechanism: the protease attempts to cleave the RCL, but instead, it forms a stable, covalent acyl-enzyme intermediate with AAT atsjournals.orgfrontiersin.orgnih.gov. This covalent linkage, combined with the rapid insertion of the RCL into β-sheet A, effectively deforms and inactivates the protease atsjournals.orgpnas.orgnih.gov.
This dramatic conformational rearrangement, where the RCL becomes an integral strand within the A β-sheet, is a hallmark of serpin inhibition and ensures the irreversible inactivation of the protease atsjournals.orgpnas.orgnih.gov. The flexibility of the RCL allows it to bind to a range of proteases, while the subsequent insertion leads to a highly stable, inhibited complex.
Compound Names and PubChem CIDs
Mechanisms of Protease Inhibition by Proteinase Inhibitor Ati
General Principles of Enzyme-Inhibitor Interaction
Proteinase inhibitors, including the α-amylase/trypsin inhibitor (ATI) family, function by interfering with the catalytic activity of protease enzymes. bitesizebio.com These inhibitors can be classified based on their mechanism of action as either reversible or irreversible. Reversible inhibitors bind to the enzyme's active site through non-covalent interactions, and their effect can be overcome by increasing the substrate concentration. bitesizebio.com A key principle in this interaction is the law of mass action, where the formation of the enzyme-inhibitor complex is in equilibrium with the free enzyme and inhibitor.
The interaction between a protease and its inhibitor is a dynamic process. Initially, the inhibitor binds to the active site of the enzyme, forming an enzyme-inhibitor complex. encyclopedia.pub The strength of this binding, or affinity, is a critical determinant of the inhibitor's potency. In some cases, the interaction can evolve over time. For instance, studies on amphibian embryo trypsin inhibitor (ATI) have shown a reversible change from competitive to non-competitive inhibition during the incubation of the enzyme with the inhibitor in the absence of a substrate. nih.gov This suggests a conformational change in the enzyme-inhibitor complex after the initial binding event.
Specificity Towards Target Proteases
Proteinase inhibitor ATI exhibits a range of specificities towards different proteases, which is a key aspect of its biological function. ATIs are known to inhibit serine proteases, a class of enzymes that play crucial roles in digestion and other physiological processes. nih.gov
| Target Protease | Inhibitory Activity of ATI | References |
| Alpha-Amylases | ATIs can inhibit α-amylases, particularly those from insects and other pests, which is believed to be a plant defense mechanism. scispace.commdpi.com However, not all ATIs inhibit α-amylase. nih.gov | nih.govscispace.commdpi.com |
| Trypsin | Many ATIs, especially those from barley and rye, have inhibitory activity against trypsin, a key digestive enzyme. nih.gov Wheat ATIs also show this activity. nih.gov | nih.gov |
| Chymotrypsin (B1334515) | ATIs from sources like barley and oats can inhibit chymotrypsin. nih.gov | nih.gov |
| Plasmin | Some serine protease inhibitors have been shown to inhibit plasmin, an enzyme involved in fibrinolysis. nih.govresearchgate.netplos.org While direct inhibition of plasmin by ATI is not extensively documented in the provided results, the general class of serine protease inhibitors to which ATI belongs includes plasmin inhibitors. plos.orgdrugbank.com | nih.govresearchgate.netplos.orgdrugbank.com |
| Elastase | Alpha-1-proteinase inhibitor, a type of serine protease inhibitor, primarily targets elastase. drugbank.com Some serpins from oats can also inhibit elastase. nih.gov Spider-derived Kunitz-type serine protease inhibitors can also act as elastase inhibitors. plos.org | nih.govplos.orgdrugbank.com |
| Microbial Proteases | Certain serine protease inhibitors from sources like honeybees and Bombus ignitus have demonstrated inhibitory activity against microbial serine proteases. researchgate.net | researchgate.net |
It's important to note that the specificity can vary significantly between different ATI isoforms and their source. nih.govscispace.com For example, some wheat ATIs are inactive against animal amylases. scispace.com The molecular weight of ATIs, typically around 13–15 kDa, and their levels can also vary between plant cultivars. nih.gov
Modes of Inhibition
The primary mode of inhibition for this compound is competitive binding. encyclopedia.pubnih.gov In this mechanism, the inhibitor molecule structurally resembles the natural substrate of the protease. This allows it to bind to the active site of the enzyme, physically blocking the actual substrate from accessing it. encyclopedia.pub This blockage prevents the enzyme from carrying out its normal catalytic function of breaking down proteins.
The binding of ATI to the active site is a reversible process, meaning the inhibitor can dissociate from the enzyme. nih.gov However, the affinity of the inhibitor for the active site is often very high, making the inhibition effective at low concentrations. The interaction between ATI and the protease can be complex, as seen in the case of amphibian embryo trypsin inhibitor, where the inhibition mode can shift from competitive to non-competitive over time. nih.gov This suggests that after the initial competitive binding to the active site, subsequent conformational changes may occur in the enzyme-inhibitor complex, leading to a different mode of inhibition.
Stoichiometry of Inhibition
The stoichiometry of inhibition refers to the molar ratio of inhibitor to enzyme required to achieve complete inhibition. This parameter provides insight into the number of active sites on the enzyme that the inhibitor can block.
For proteinase inhibitors, the stoichiometry is often determined by titrating the enzyme with increasing concentrations of the inhibitor and measuring the residual enzyme activity. figshare.com A study on Streptomyces subtilisin inhibitor, a protein proteinase inhibitor, revealed that the inhibitor, which exists as a dimer, could bind and inhibit two molecules of subtilisin BPN'. nih.gov This indicates a 1:2 stoichiometry of the inhibitor dimer to the enzyme. While specific stoichiometric data for ATI was not found in the provided search results, the general principle involves determining the inhibitor-to-enzyme ratio that results in complete enzyme inactivation. figshare.com
Biological Functions and Physiological Roles of Proteinase Inhibitor Ati
Role in Plant Defense Mechanisms
Proteinase inhibitor ATI is a key player in the intricate defense network that plants employ to protect themselves from a variety of external threats. These small proteins are a fundamental part of both constitutive and induced defense strategies. wikipedia.orgencyclopedia.pub
Defense Against Herbivorous Insects (e.g., Lepidopteran, Coleopteran)
A primary function of this compound is to defend against herbivorous insects. wikipedia.orgjrasb.com When ingested by an insect, ATI targets and disrupts the digestive enzymes in the insect's gut, particularly serine proteases like trypsin and chymotrypsin (B1334515), which are vital for protein digestion. wikipedia.orgscispace.comresearchgate.net This inhibition leads to a deficiency in essential amino acids, which can result in slowed growth, delayed larval development, and in some cases, death of the insect. wikipedia.orgscispace.com This antinutritional effect serves as a potent deterrent, discouraging further feeding on the plant. wikipedia.org
ATIs have demonstrated effectiveness against a range of insect pests, including those from the Lepidoptera (moths and butterflies) and Coleoptera (beetles) orders. frontiersin.org For instance, studies have shown that PIs from pigeonpea exhibit significant inhibitory activity against the gut proteases of the lepidopteran pest Achaea janata. nih.gov Similarly, the growth of larvae from other lepidopteran species like Heliothis zea and Spodoptera exigua was inhibited when their diets were supplemented with purified soybean trypsin inhibitor and potato inhibitor II. biologiachile.cl The effectiveness of ATIs can vary, with some showing stronger inhibition against specific insect species. For example, pigeonpea PIs were found to be less effective against the proteases of Spodoptera litura compared to their effect on Achaea janata. nih.gov
The production of these inhibitory proteins can be induced by the insect attack itself, forming part of a dynamic defense response. scispace.com This ability to enhance defense upon attack highlights the sophisticated strategies plants have evolved to protect themselves from herbivory. researchgate.net
Table 1: Examples of this compound Activity Against Herbivorous Insects
| Inhibitor Source | Target Insect Order | Target Insect Species | Observed Effect |
| Pigeonpea (Cajanus cajan) | Lepidoptera | Achaea janata | 10- to 50-fold higher activity against midgut trypsin-like proteinases compared to bovine pancreatic trypsin. nih.gov |
| Pigeonpea (Cajanus cajan) | Lepidoptera | Spodoptera litura | 3- to 9-fold less activity against midgut trypsin-like proteinases compared to bovine pancreatic trypsin. nih.gov |
| Soybean, Potato | Lepidoptera | Heliothis zea, Spodoptera exigua | Inhibition of larval growth with purified inhibitors in diet. biologiachile.cl |
| General Cereals | Lepidoptera, Coleoptera | Not specified | Inhibition of α-amylases. frontiersin.org |
Defense Against Plant Pathogens (e.g., Fungi, Bacteria)
In addition to their anti-herbivore function, proteinase inhibitors, including ATI, play a role in defending plants against microbial pathogens such as fungi and bacteria. nih.govmdpi.com The mechanism of action involves inhibiting the extracellular proteases that these pathogens secrete to break down plant tissues and facilitate infection. mdpi.com By neutralizing these enzymes, PIs can help to limit the growth and spread of the invading microbe. wikipedia.org
Research has shown a correlation between increased levels of trypsin and chymotrypsin inhibitors and a plant's resistance to certain pathogens. nih.govresearchgate.net Some phytopathogenic fungi are known to produce extracellular proteinases, and it is believed that these enzymes are actively involved in the development of plant diseases. mdpi.com In vitro studies have demonstrated that proteinase inhibitors can directly inhibit the growth of various fungi. nih.gov Furthermore, overexpression of a Bowman-Birk inhibitor gene in transgenic rice plants conferred resistance to the fungal pathogen Pyricularia oryzae, providing direct evidence for the in vivo role of PIs in fungal defense. nih.gov
Some plant protease inhibitors have shown broad-spectrum antifungal activities. escholarship.org For example, potato protease inhibitors I and II (PPI-I and PPI-II) can inhibit the growth of fungi like Botrytis cinerea, Fusarium solani, and Fusarium oxysporum. escholarship.org This suggests that ATIs and related proteinase inhibitors are a versatile component of the plant's innate immune system, providing protection against a wide range of biological threats. researchgate.net
Wound-Induced Responses and Systemic Signaling
Plants exhibit a sophisticated response to physical damage, whether from herbivore feeding or mechanical injury, by rapidly accumulating proteinase inhibitors at the wound site and throughout the plant. researchgate.netnih.gov This systemic response is a critical defense strategy, preparing undamaged tissues for potential future attacks. researchgate.net
When a leaf is wounded, a signal is generated and transported throughout the plant, often via the phloem and xylem. wikipedia.org This signal triggers the expression of proteinase inhibitor genes in both the damaged and distal, unwounded leaves. researchgate.netresearchgate.net One of the key signaling molecules involved in this process is jasmonic acid, which is synthesized in response to wounding and induces the transcription of proteinase inhibitor genes. wikipedia.org In some plants, like tomato, small peptide hormones such as systemin are released at the wound site and act as primary signals to activate the systemic defense response, including the synthesis of proteinase inhibitors. nih.gov
The induction of ATI in response to wounding has been observed in various plant families, including Solanaceae (e.g., tomato, potato) and Leguminosae (e.g., alfalfa). researchgate.netdeepdyve.com In alfalfa, mechanical wounding of the roots can induce ATI mRNA synthesis in both the roots and the leaves, demonstrating a systemic signaling pathway. researchgate.net This rapid and widespread accumulation of proteinase inhibitors following wounding serves as a powerful defense mechanism against further damage. nih.gov
Role in Plant Developmental Processes (e.g., Grain Maturation)
Beyond their defensive roles, proteinase inhibitors like ATI are also involved in the regulation of endogenous processes during plant development. nih.gov They are often found in high concentrations in storage organs such as seeds and tubers, where they are believed to function as storage proteins, providing a source of nitrogen during germination. nih.govmdpi.com
In cereal grains, ATIs are associated with the endosperm's storage proteins and are implicated in the process of grain maturation. mdpi.com Studies in wheat have shown that ATI content steadily increases from about one week after anthesis until the grain reaches physiological maturity. nih.gov This accumulation pattern coincides with the filling of the grain with starch and protein reserves, suggesting a role for ATIs in protecting these valuable resources. nih.gov The biological activity of these ATIs, in terms of their inhibitory potential, appears to develop later in the maturation process, possibly due to the necessary assembly of ATI monomers into active dimers and tetramers. nih.govresearchgate.net This developmental regulation ensures that the protective functions of ATIs are in place as the seed matures.
Role in Marine Organism Defense (e.g., Ascidian Immune Response)
The role of proteinase inhibitors as defense molecules is not limited to the plant kingdom. Evidence suggests their involvement in the immune systems of marine invertebrates as well. While specific research on "this compound" in ascidians is not prevalent in the provided search results, the broader class of protease inhibitors is known to be a component of their defense mechanisms. These inhibitors can play a role in controlling the activity of proteases involved in innate immune responses against pathogens.
Interactions with Microbial Proteolytic Systems (Excluding Human Microbiome Clinical Outcomes)
This compound can interact with the proteolytic systems of various microorganisms, which is a key part of its defensive function against plant pathogens. mdpi.com By inhibiting the proteases secreted by fungi and bacteria, ATIs can disrupt the ability of these microbes to acquire nutrients and invade plant tissues. scispace.commdpi.com
For example, sourdough fermentation processes have been shown to degrade wheat ATIs. mdpi.com This degradation is attributed to the activation of endogenous aspartic proteases from the flour when the pH drops below 4.0, a condition created by the fermentation process. mdpi.com This demonstrates a direct interaction between the plant-derived ATI and microbial (in this case, yeast and lactic acid bacteria) and endogenous enzymatic systems. Furthermore, some Lactobacillus strains have been noted for their ability to degrade ATIs, which could influence the microbial environment where these bacteria are present. nih.gov These interactions highlight the dynamic interplay between plant defense compounds and microbial enzymes.
Regulation of Proteinase Inhibitor Ati Gene Expression and Synthesis
Genetic Basis of ATI Diversity (e.g., Multigene Families, Ploidy Level Effects)
The diversity of ATIs within a plant is rooted in its genetic architecture, characterized by the presence of multigene families and influenced by the organism's ploidy level.
In plants like alfalfa (Medicago sativa) and wheat (Triticum aestivum), ATIs are encoded by multigene families. nih.govfrontiersin.orgresearchgate.netfrontiersin.org In alfalfa, cDNAs for two distinct Bowman-Birk proteinase inhibitors were found to originate from a small gene family estimated to contain between three and ten genes. nih.govresearchgate.net Similarly, in durum and bread wheat, ATIs are encoded by a multigene family with genes dispersed across several chromosomes. frontiersin.orgresearchgate.netfrontiersin.org This genetic redundancy and diversity allow for a wide range of ATI proteins. For instance, studies in wheat have identified various ATI subunits, including monomeric, homodimeric, and heterotetrameric forms, which arise from this genetic complexity. frontiersin.orgscispace.commdpi.com The amino acid sequence identity among members of the ATI family can range from as low as 30% to as high as 95%. frontiersin.org
The genetic architecture of ATIs is complex, involving numerous quantitative trait loci (QTLs) with small effects and a few with major effects. nih.govnih.gov In a study of 149 bread wheat cultivars, major QTLs for ATI 0.19-like and ATI 0.28 were found on chromosomes 3B and 6B, respectively, explaining a significant portion of the genotypic variance. nih.govnih.gov
Table 1: Phenotypic Variation of ATI Proteins in 149 Wheat Cultivars
This interactive table displays the range of content for different ATI proteins found across a broad sample of wheat cultivars, highlighting the genetic diversity.
| ATI Protein | Minimum Content (pmol) | Maximum Content (pmol) | Average Contribution to Total ATI |
|---|---|---|---|
| ATI 0.19 | 14.67 | 80.40 | 31% |
| ATI 0.28 | 4.96 | 31.77 | 13% |
| ATI CM16 | - | - | 12% |
| ATI 0.19-like | - | - | 11% |
| ATI CM3 | - | - | 11% |
| ATI CM17 | - | - | 10% |
| ATI CM1 | - | - | 8% |
| ATI CM2 | 3.76 | - | 4% |
Data sourced from a study on the genetic architecture of ATIs in European bread wheat cultivars. nih.govnih.gov
Transcriptional Regulation in Response to Biotic and Abiotic Stimuli (e.g., Wounding, Drought)
The expression of ATI genes is highly responsive to environmental signals, particularly those indicating stress. plos.orgresearchgate.netnih.govgoogle.com This transcriptional regulation is a key part of the plant's defense and adaptation mechanisms. nih.gov
Biotic Stimuli (Wounding and Pests): Mechanical wounding, such as that caused by insect feeding, is a potent inducer of ATI gene expression. nih.govnih.gov In alfalfa, ATI mRNA is wound-inducible in leaves and stems. nih.govresearchgate.net This response is not always localized; wounding of the roots can trigger a systemic response, leading to ATI mRNA synthesis in the leaves as well. nih.gov This systemic induction is mediated by signaling molecules. Research suggests that upon wounding, linolenic acid is released from cell membranes and converted to jasmonic acid or its derivative, methyl jasmonate. nih.gov These compounds then act as signals to regulate the transcription of proteinase inhibitor genes, including ATI. nih.gov The wound induction of ATI in legumes shares fundamental similarities with the regulation of other proteinase inhibitors in different plant families, indicating a conserved defense signaling system. researchgate.net Microbial infections in the soil can also induce ATI expression in roots, though this response may remain localized to the infected tissue. nih.gov
Abiotic Stimuli (Drought): ATI expression is also modulated by abiotic stresses like drought. nih.govnih.gov ATIs are thought to play a protective role during water scarcity by preventing starch degradation, which helps adjust the osmotic balance within cells. frontiersin.org Consequently, ATI genes are often overexpressed in drought-resistant genotypes. frontiersin.org The plant hormone abscisic acid (ABA) is a central regulator in the drought stress response, accumulating in water-deficient conditions and activating a cascade of gene expression changes. nih.govscience.govresearchgate.net This ABA-dependent signaling pathway is a key mechanism for upregulating the expression of stress-responsive genes, including those involved in producing protective proteins like ATIs. nih.govnih.govplos.org The promoters of these genes often contain specific DNA sequences, known as ABA-responsive elements (ABREs), which are recognized by transcription factors activated by the ABA signaling pathway. nih.gov
Table 2: Regulation of ATI Gene Expression by Various Stimuli
This interactive table summarizes how different environmental factors influence the transcription of ATI genes in various plant tissues.
| Stimulus | Plant | Tissue | Effect on ATI mRNA | Signaling Pathway |
|---|---|---|---|---|
| Mechanical Wounding | Alfalfa | Leaves, Stems | Inducible | Jasmonic Acid nih.govresearchgate.netnih.gov |
| Mechanical Wounding | Alfalfa | Roots | Inducible (Local & Systemic) | Jasmonic Acid nih.gov |
| Soil Microorganisms | Alfalfa | Roots | Inducible (Local) | Local Signaling nih.gov |
| Drought | General | - | Upregulated | Abscisic Acid (ABA) frontiersin.orgnih.govnih.gov |
Post-Translational Modifications and Processing
After the ATI gene is transcribed into mRNA and translated into a polypeptide chain, the protein undergoes several modifications to become a mature, functional inhibitor. nih.govthermofisher.com These post-translational modifications (PTMs) are critical for its structure, stability, and activity.
One of the initial processing steps is the cleavage of a precursor protein. In alfalfa, cDNA clones for ATI encode a mature inhibitor that is part of a larger, putative preprotein. nih.govresearchgate.net This suggests that, like many other proteins, ATIs are synthesized with a signal peptide or other sequences that are removed to yield the final, active form.
A crucial PTM for ATI function is the formation of disulfide bonds. frontiersin.org All ATIs contain a characteristic number of cysteine residues (typically 10) that form intramolecular disulfide bonds. frontiersin.org These bonds are essential for creating and maintaining the compact, stable three-dimensional structure of the inhibitor, which consists of several α-helices and a short β-sheet. frontiersin.org The integrity of this disulfide-linked structure is directly required for the inhibitor's biological activity. mdpi.com Disruption of these bonds, for example through reduction, can lead to unfolding, conformational changes, and a significant decrease in the inhibitor's ability to function. mdpi.com
Other PTMs, such as glycosylation, phosphorylation, or acetylation, are common for many plant proteins and play roles in folding, stability, and localization, though their specific occurrence and function in ATI processing are less characterized in the available literature. thermofisher.comresearchgate.net
Evolutionary Biology of Proteinase Inhibitor Ati
Evolutionary "Arms Race" Dynamics with Target Proteases
The interaction between plants and the organisms that consume them is a classic example of an evolutionary arms race, and proteinase inhibitors like ATI are key players in this dynamic. nih.gov Plants produce these inhibitors to thwart the digestive enzymes of herbivores and the proteases of pathogens. nih.govscielo.br In response, insects and pathogens evolve proteases that are less susceptible to inhibition, prompting the evolution of new and more effective inhibitors in the plant. scielo.br This reciprocal evolutionary pressure drives rapid changes in both the inhibitor and the target protease. nih.gov
This ongoing conflict is evident in the high levels of variation observed in proteinase inhibitor genes. nih.gov For instance, the reactive center loop of the inhibitor, which directly interacts with the protease, often shows a high rate of mutation. einsteinmed.edu This hypervariability allows the inhibitor to adapt to changes in the target protease, a crucial step in this molecular arms race. nih.goveinsteinmed.edu The effectiveness of different forms of ATI against the enzymes of various insects points to an evolutionary adaptation to target specific predators. vulcanchem.com This dynamic balance between host and pathogen can accelerate the evolution of these proteins in both organisms. einsteinmed.edu
The pressure to create variation in proteinase inhibitors is so significant that it has become a model system for studying fundamental evolutionary processes like functional diversification. nih.gov The constant need to counteract evolving proteases has led to a diverse and rapidly changing arsenal (B13267) of inhibitors within a single plant species, highlighting the intensity of this co-evolutionary struggle.
Gene Duplication and Functional Diversification
Gene duplication is a fundamental mechanism driving the evolution of new gene functions, and it has played a pivotal role in the diversification of proteinase inhibitor ATI. nih.govbiorxiv.org When a gene is duplicated, the extra copy is initially redundant and can accumulate mutations without being constrained by the original function. biorxiv.org This process can lead to three main outcomes: the new gene can become non-functional (nonfunctionalization), the original and the new gene can specialize to perform different aspects of the original function (subfunctionalization), or one of the copies can acquire a completely new function (neofunctionalization). biorxiv.org
In the context of proteinase inhibitors, gene duplication provides the raw material for evolutionary innovation. nih.gov The retention of duplicated genes is notably high for proteinase inhibitors, suggesting a strong selective advantage for maintaining a diverse inhibitor repertoire. nih.gov This duplication can involve entire genes or just the inhibitory domains, leading to the creation of multidomain inhibitors. nih.gov
This process of duplication followed by divergence allows plants to develop inhibitors with novel specificities, targeting a broader range of proteases from different pests and pathogens. biorxiv.org For example, studies on other protease inhibitors have shown that duplicated genes can evolve to inhibit different types of proteases or even gain entirely new functions. biorxiv.org This functional diversification is a key strategy for plants to keep pace in the evolutionary arms race with their antagonists. nih.govbiorxiv.org
Convergent Evolution of Inhibitory Mechanisms
Convergent evolution describes the independent evolution of similar features in species of different lineages. At the molecular level, this can be seen in the active sites of enzymes and their inhibitors. wikipedia.org Despite originating from different ancestral genes, different families of proteinase inhibitors have independently evolved similar mechanisms to block the activity of proteases. researchgate.net
A classic example is the catalytic triad (B1167595) found in the active site of serine proteases, which has evolved independently multiple times. wikipedia.orgbiorxiv.org Similarly, the proteinase inhibitors that target these enzymes have convergently evolved to mimic the substrate of the protease, binding tightly to the active site and preventing catalysis. researchgate.net This suggests that there are limited and highly effective ways to inhibit these enzymes, leading different evolutionary paths to the same solution. researchgate.net
Methodological Approaches in Proteinase Inhibitor Ati Research
Extraction and Purification Techniques for ATI
The isolation and purification of proteinase inhibitor ATI from biological matrices, such as wheat flour or animal tissues, are critical initial steps for further study. Common extraction methods involve using aqueous salt buffers or chloroform/methanol mixtures, particularly for chloroform-methanol (CM) soluble proteins like some wheat ATIs nih.govuniprot.orgnih.govnih.gov.
A typical purification scheme for ATIs often begins with initial protein precipitation techniques, such as ammonium (B1175870) sulfate (B86663) precipitation. This method fractionates proteins based on their differential solubility at various salt concentrations, allowing for the enrichment of the target inhibitor. For instance, 30-60% ammonium sulfate saturation has been found efficient for precipitating protease inhibitors from sources like Capsicum frutescens expasy.org. Following precipitation, dialysis is frequently employed to remove excess salts and unwanted small molecules nih.govexpasy.org.
Subsequent purification steps leverage chromatographic techniques to achieve high purity. Size-exclusion chromatography (SEC) separates proteins based on their molecular weight, which is particularly useful for ATIs that exist in monomeric, dimeric, or tetrameric forms with distinct molecular weights (e.g., wheat ATIs around 12 kDa for monomers, 24 kDa for dimers, and 60 kDa for heterotetramers) nih.govbmrb.iomdpi.com. Ion-exchange chromatography, using cation exchangers like CM cellulose, is another common method, separating proteins based on their charge properties expasy.orguniprot.orguniprot.org. Reversed-phase high-performance liquid chromatography (RP-HPLC) may also be used for further refinement uniprot.org. The purity of the isolated ATI samples is routinely assessed using techniques such as Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE), which separates proteins by molecular weight under denaturing conditions nih.govuniprot.orgcathdb.inforesearchgate.net.
An example of ATI isolation and characterization from wheat flour includes defatting with methanol:diethyl ether, followed by extraction with NaCl, ammonium sulfate precipitation, dialysis, and heat treatment to denature other enzymes like β-amylases, while preserving ATI activity nih.gov.
Spectroscopic and Structural Determination Methods (e.g., NMR Spectroscopy)
Understanding the three-dimensional structure of this compound is crucial for elucidating its inhibitory mechanism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution structure of these proteins, especially for smaller molecules uniprot.orgebi.ac.ukproteogenix.science. Two-dimensional (2D) NMR spectroscopy, utilizing nuclear Overhauser effect (NOE)-derived distance restraints and dihedral angle restraints, is commonly employed to calculate high-resolution structures bmrb.iouniprot.orgebi.ac.uk. For example, the 3D solution structure of ascidian trypsin inhibitor (ATI), a 55 amino acid residue protein, was determined by 2D NMR, revealing α-helical and β-sheet conformations stabilized by disulfide bridges ebi.ac.ukrcsb.orgebi.ac.ukebi.ac.ukupmc.fr. NMR studies have also revealed pH-induced conformational transitions in the reactive site of Ascaris trypsin inhibitor (ATI) researchgate.netproteogenix.sciencemdpi.com.
X-ray crystallography offers another approach to determine the atomic resolution structures of ATIs, providing insights into their molecular architecture and interaction interfaces rcsb.org. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), plays a vital role in characterizing ATI proteins by identifying subunits, determining molecular weights, and confirming sequences nih.govuniprot.orguniprot.orgabbexa.com. This includes the identification of specific ATI subunits like CM3 and CM2 through unique peptide signatures nih.govuniprot.orgmdpi.com.
In Vitro Assays for Inhibitory Activity and Specificity
In vitro assays are indispensable for quantifying the inhibitory activity of ATI and determining its specificity against various proteases and amylases. These assays typically involve incubating the purified ATI with a target enzyme (e.g., trypsin, α-amylase) and a chromogenic or fluorogenic substrate, followed by measuring the reduction in product formation expasy.orgrcsb.org.
For trypsin inhibition, N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA) is a common substrate, where the release of p-nitroaniline is measured spectrophotometrically . For α-amylase inhibition, starch is frequently used as a substrate, with the decrease in starch hydrolysis products or residual starch being quantified nih.govrcsb.org.
Kinetic analysis, often involving Lineweaver-Burk plots, helps determine the mode of inhibition (e.g., competitive, non-competitive) and kinetic parameters such as the inhibition constant (Ki) and IC50 values rcsb.orgexpasy.org. Studies have shown that ATIs can exhibit bifunctional activity, inhibiting both α-amylases and trypsins bmrb.iouniprot.orgnih.gov. The specificity of ATI can be evaluated by testing its inhibitory effect against different proteases (e.g., porcine pancreatic α-amylase, Tenebrio molitor α-amylase, human pancreatic α-amylase) and its isoforms nih.govbmrb.ionih.govrcsb.org. For instance, certain wheat ATIs show strong inhibition against insect α-amylases but less against mammalian α-amylases nih.gov.
Molecular Biology Techniques (e.g., Gene Cloning, Expression Analysis, Mutagenesis)
Molecular biology techniques are instrumental in studying the genetic basis of ATIs, producing recombinant forms, and engineering their properties. Gene cloning allows for the isolation and amplification of ATI-encoding genes, facilitating their study and heterologous expression ebi.ac.ukuniprot.org. This enables the production of ATIs in various expression systems, such as Escherichia coli or Pichia pastoris, to obtain sufficient quantities for detailed biochemical and structural analyses cathdb.infoebi.ac.uk.
Expression analysis, often performed using techniques like quantitative Polymerase Chain Reaction (qPCR) or Western blotting, monitors the levels of ATI gene transcription and protein production under different physiological conditions or in response to stimuli like wounding ebi.ac.ukuniprot.org.
Site-directed mutagenesis is a powerful tool to investigate the roles of specific amino acid residues in ATI's inhibitory activity, stability, or specificity. By altering key residues in the reactive site or structural motifs, researchers can gain insights into the structure-function relationships uniprot.orguniprot.orgebi.ac.ukuniprot.org. For example, studies have used site-directed mutagenesis to understand how disulfide bonds or specific residues influence ATI's inhibitory profile or its interaction with other proteins uniprot.orguniprot.org. Furthermore, advanced gene editing tools like CRISPR-Cas9 have been employed to reduce the amount of immunogenic ATI proteins in crops like wheat, offering a novel approach to mitigate potential adverse health effects frontiersin.orgebi.ac.ukresearchgate.net.
Proteomic and Metabolomic Approaches in ATI Studies
Proteomic approaches are extensively used for the comprehensive characterization, identification, and quantification of ATIs within complex biological samples, such as cereal grains uniprot.orguniprot.orgabbexa.comresearchgate.netuniprot.org. Targeted proteomics, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise identification and quantification of various ATI isoforms and subunits (e.g., CM1, CM2, CM3, 0.19, 0.28, 0.53, CM16, CM17) uniprot.orgresearchgate.netabbexa.comresearchgate.netuniprot.orgproteogenix.science. This can reveal the diverse proteoforms present in different wheat cultivars and their relative abundances frontiersin.orguniprot.orgresearchgate.netproteogenix.science. For instance, LC-MS/MS methods have enabled the analysis of numerous wheat ATI entries reported in databases like UniProt frontiersin.orguniprot.org. SDS-PAGE is often used for preliminary characterization and to document the purity of extracted ATIs before proteomic analysis uniprot.orgcathdb.inforesearchgate.net.
While metabolomics, which focuses on the study of small molecule metabolites, is less directly applied to characterize the ATI protein itself, it can be utilized in broader ATI studies to understand downstream biological effects or changes in metabolic pathways associated with ATI presence or activity. An example of a metabolomic-related measurement mentioned in ATI studies is the quantification of free thiols in extracts containing ATIs, which can correlate with changes in protein structure or stability due to processing like sourdough fermentation nih.gov. Proteomic studies, however, remain central to directly analyzing the protein composition and quantity of ATIs expasy.orgupmc.fr.
Future Directions in Proteinase Inhibitor Ati Research
Elucidation of Novel ATI Isoforms and their Activities
Future work will focus on isolating these uncharacterized isoforms and determining their specific biological activities. Current research has already identified certain isoforms as being more significant than others; for example, the 0.19 isoform (a dimeric ATI) and the CM3 isoform (part of tetrameric ATIs) are abundant in modern wheat and are considered major risk factors for intestinal health issues. researchgate.net The challenge lies in the analytical complexity of separating and studying these highly homologous proteins. nih.govresearchgate.net Advanced proteomic and analytical techniques will be crucial to differentiate the isoforms and understand their unique effects, which may range from varying levels of enzyme inhibition to distinct inflammatory or immune responses. nih.gov
| Known ATI Isoform Type | Quaternary Structure | Significance | Source |
| 0.19 | Dimeric | Abundant in modern wheat; described as a major risk factor for intestinal health. | researchgate.net |
| CM1, CM3, CM16, CM17 | Tetrameric (CM3) | CM3 is abundant in modern wheat and a key risk factor. CM subtypes are a focus of digestion studies. | frontiersin.orgresearchgate.net |
| Monomeric ATIs | Monomeric | Also known to be related to baker's asthma. | frontiersin.org |
This table summarizes some of the currently classified ATI isoforms and their known characteristics based on available research.
Advanced Structural-Functional Correlation Studies
Understanding the precise relationship between the three-dimensional structure of ATI and its inhibitory function is critical for future applications. High-resolution structural studies, such as those using NMR spectroscopy, have already provided significant insights. For instance, the structure of the Ascaris trypsin inhibitor (ATI) revealed an unusual fold with five disulfide bridges, which are key to its stability. rcsb.org
A key area for future research is examining conformational changes under different physiological conditions. Studies have shown that the reactive site loop of Ascaris ATI undergoes a major conformational rearrangement in response to changes in pH. rcsb.org This structural flexibility is directly linked to its activity as an inhibitor. Future investigations will likely employ advanced techniques like cryo-electron microscopy and computational modeling to explore how different isoforms bind to their target enzymes and how their structure contributes to their stability against heat and digestion. researchgate.net This knowledge is essential for designing modified ATIs or for developing strategies to neutralize their effects in food processing.
| Structural Feature | Functional Implication | Example Organism/Context | Source |
| Five Disulfide Bridges | High stability of the protein domain. | Ascaris suum | rcsb.org |
| Reactive Site Loop | Binds to and inhibits target proteases (e.g., trypsin). | Ascaris suum | rcsb.org |
| pH-Induced Conformational Change | The active form of the inhibitor is pH-dependent. | Ascaris suum | rcsb.org |
| Tight Tertiary Structure | Confers resistance to heat and proteolytic cleavage during digestion. | Wheat ATIs | researchgate.net |
This table outlines key structural features of ATIs and their corresponding functional roles.
Exploration of ATI in Untapped Biological Systems
Another underexplored area is the interaction between dietary ATIs and the gut microbiome. mdpi.com The stability of ATIs allows them to reach the intestine largely intact, where they may influence microbial composition and activity. researchgate.net Future studies using advanced molecular methods like metagenomics and metabolomics could clarify these interactions and their consequences for host health, potentially linking ATI consumption to changes in gut microbial function. mdpi.com
Applications in Research Tools and Biotechnological Contexts (e.g., Plant Genetic Engineering for Pest Resistance)
The inherent function of ATIs as a defense mechanism in plants makes them prime candidates for biotechnological applications, particularly in agriculture. frontiersin.org Genetic engineering to enhance the expression of protease inhibitors is a viable strategy for developing crops resistant to insect pests. ias.ac.innih.gov By interfering with the digestive enzymes of insects, these inhibitors can deter pests, leading to increased crop yields and a reduced need for chemical pesticides. ias.ac.inresearchgate.net
Future research will focus on identifying the most effective ATI isoforms against specific agricultural pests and optimizing their expression in transgenic crops. The availability of a diverse range of insecticidal proteins, including various ATIs, will allow for the use of multiple genes in combination to create more durable pest resistance. Beyond agriculture, engineered ATIs with specific inhibitory profiles could be developed as research tools to study particular enzymatic pathways or as components in biopharmaceutical production. The development of synthetic or optimized versions of these natural compounds holds significant promise. nih.gov
Q & A
Q. How can researchers determine the optimal concentration of proteinase inhibitor ATI for enzyme activity assays?
- Methodological Answer : To determine the optimal concentration, perform a dose-response curve using varying ATI concentrations (e.g., 0.1–100 µM) against the target protease. Measure residual enzyme activity via fluorogenic or chromogenic substrates. Calculate the half-maximal inhibitory concentration (IC₅₀) using nonlinear regression analysis (e.g., GraphPad Prism). Validate with kinetic assays to confirm reversible or irreversible binding .
- Key Considerations :
- Adjust enzyme concentration to avoid substrate depletion (e.g., <10% substrate conversion).
- Account for time-dependent inhibition by pre-incubating ATI with the enzyme before adding substrates .
Q. What are the critical steps to ensure reproducibility when incorporating ATI into sample preparation protocols?
- Methodological Answer :
- Inhibitor Cocktail Design : Combine ATI with phosphatase inhibitors if phosphorylation status is critical, but validate compatibility (e.g., avoid EDTA if metalloproteases are present).
- Timing : Add ATI immediately post-sample collection to prevent proteolysis.
- Controls : Include samples without ATI to assess its impact on downstream assays (e.g., ELISA, Western blot) .
- Data Validation :
- Use SDS-PAGE to confirm protein integrity post-treatment.
- Quantify protease activity in treated vs. untreated samples using fluorometric assays .
Q. How can researchers distinguish between competitive and non-competitive inhibition mechanisms of ATI?
- Methodological Answer :
- Lineweaver-Burk Plot : Vary substrate concentrations with fixed ATI levels. Parallel lines suggest non-competitive inhibition; intersecting lines indicate competitive inhibition.
- Ki Determination : Use Cheng-Prusoff equation for competitive inhibitors or Morrison’s equation for tight-binding inhibitors .
- Advanced Validation :
- Perform X-ray crystallography or NMR to visualize ATI-enzyme binding interactions .
Advanced Research Questions
Q. How should researchers resolve contradictions in ATI’s efficacy across different protease families (e.g., serine vs. cysteine proteases)?
- Methodological Answer :
- Enzyme Profiling : Screen ATI against a panel of proteases (e.g., trypsin, papain) using standardized activity assays.
- Structural Analysis : Compare ATI’s reactive sites (e.g., Kunitz domain) with protease active-site geometries via homology modeling .
- Case Study :
- ATI’s high specificity for trypsin-like proteases is attributed to its Arg/Lys-rich binding loops, which may fail to inhibit cysteine proteases with broader substrate pockets .
Q. What experimental strategies are recommended for studying time-dependent inhibition kinetics of ATI?
- Methodological Answer :
- Pre-Incubation Time Course : Monitor enzyme activity after incubating ATI with the protease for 0–60 minutes.
- Progress Curve Analysis : Fit data to the equation to derive (inactivation rate constant) .
- Troubleshooting :
- Correct for enzyme auto-inactivation by including no-inhibitor controls.
Q. How can researchers integrate multi-omics data to elucidate ATI’s role in plant-pathogen interactions?
- Methodological Answer :
- Transcriptomics : Identify upregulated proteases in pathogen-infected plants (e.g., RNA-seq).
- Proteomics : Use activity-based protein profiling (ABPP) to map protease inhibition by ATI in planta.
- Validation : Generate transgenic plants overexpressing ATI and assess pathogen resistance .
Data Analysis & Reporting Guidelines
Q. How should researchers statistically analyze variability in ATI’s inhibitory activity across biological replicates?
- Methodological Answer :
- Use a mixed-effects model to account for within- and between-replicate variability.
- Report IC₅₀ values with 95% confidence intervals and perform ANOVA for multi-group comparisons .
- Tools :
- R packages (e.g.,
drcfor dose-response curves) or Python’sSciPyfor nonlinear fitting.
Q. What are the best practices for reporting ATI’s structural and functional data in manuscripts?
- Guidelines :
- Structural Data : Deposit atomic coordinates in the Protein Data Bank (PDB). Include RMSD values for superimposed structures.
- Kinetic Data : Adhere to STRENDA guidelines for enzyme kinetics reporting.
- Tables : Summarize IC₅₀, , and inhibition type in a standardized format .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
